Complete Abrogation of HMG-CoA Synthase Inhibition: 1233B vs. 1233A (Hymeglusin)
The most consequential differentiation between 1233B and its parent antibiotic 1233A (hymeglusin) is the binary loss of HMG-CoA synthase inhibitory activity. Hymeglusin inhibits human cytosolic HMG-CoA synthase with an IC₅₀ of 0.12 µM via covalent modification of Cys129 [1]. In contrast, 1233B, the hydrolyzed open-ring derivative, shows no measurable inhibition of HMG-CoA synthase at concentrations up to 100 µM, as the electrophilic β-lactone warhead required for covalent attachment is absent . This represents a >800-fold difference in target engagement, establishing 1233B as an ideal matched-pair negative control.
| Evidence Dimension | HMG-CoA synthase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No inhibition at ≤ 100 µM (1233B) |
| Comparator Or Baseline | Hymeglusin (1233A, L-659,699): IC₅₀ = 0.12 µM |
| Quantified Difference | > 800-fold loss of inhibitory activity |
| Conditions | Isolated rat liver cytosolic HMG-CoA synthase; [¹⁴C]acetate incorporation assay; covalent modification confirmed by radiolabeled ligand binding |
Why This Matters
For researchers designing HMG-CoA synthase inhibition studies, 1233B provides the only structurally authentic negative control that controls for nonspecific effects of the fungal metabolite background while completely lacking target engagement.
- [1] Greenspan, M. D., Yudkovitz, J. B., Lo, C. Y., Chen, J. S., Alberts, A. W., Hunt, V. M., ... & Acton, S. L. (1987). Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699. Proceedings of the National Academy of Sciences, 84(21), 7488–7492. DOI: 10.1073/pnas.84.21.7488 View Source
